molecular formula C23H23N3O5S B2868648 (2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 938033-98-8

(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2868648
CAS RN: 938033-98-8
M. Wt: 453.51
InChI Key: IHNFAPGJWOHMEU-ZHACJKMWSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, stability, and reactivity. These properties are typically determined through experimental studies . Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties.

Scientific Research Applications

Anticancer Research

A significant area of application for compounds structurally related to the one mentioned is in anticancer research. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds displayed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug, etoposide (Ravinaik et al., 2021). This suggests that structurally similar compounds, including the one mentioned, could be explored for their anticancer properties.

properties

IUPAC Name

(E)-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-5-12-32-23-26-25-22(31-23)16-8-6-7-9-17(16)24-20(27)11-10-15-13-18(28-2)21(30-4)19(14-15)29-3/h5-11,13-14H,1,12H2,2-4H3,(H,24,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFAPGJWOHMEU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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